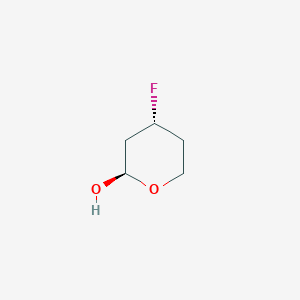
(2R,4R)-4-fluorooxan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,4R)-4-fluorooxan-2-ol is a chiral compound with significant interest in various scientific fields due to its unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-4-fluorooxan-2-ol typically involves the use of fluorinated precursors and specific reaction conditions to ensure the correct stereochemistry. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor in the presence of a suitable oxane precursor. The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow chemistry, which allows for better control over reaction parameters and yields. The use of catalytic systems and optimized reaction conditions can enhance the efficiency and selectivity of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-4-fluorooxan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxane derivatives with different functional groups.
Reduction: Reduction reactions can modify the fluorine-containing oxane ring, leading to the formation of different stereoisomers.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxane derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a wide range of functionalized oxane compounds.
Scientific Research Applications
(2R,4R)-4-fluorooxan-2-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of the fluorine atom.
Mechanism of Action
The mechanism of action of (2R,4R)-4-fluorooxan-2-ol involves its interaction with specific molecular targets and pathways. The fluorine atom can influence the compound’s reactivity and binding affinity to enzymes and receptors, potentially modulating biological processes. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2R,4R)-4-fluorooxan-2-ol include other fluorinated oxane derivatives and chiral oxane compounds with different substituents.
Highlighting Uniqueness
What sets this compound apart is its specific stereochemistry and the presence of the fluorine atom, which imparts unique chemical and biological properties
Properties
CAS No. |
62130-99-8 |
|---|---|
Molecular Formula |
C5H9FO2 |
Molecular Weight |
120.12 g/mol |
IUPAC Name |
(2R,4R)-4-fluorooxan-2-ol |
InChI |
InChI=1S/C5H9FO2/c6-4-1-2-8-5(7)3-4/h4-5,7H,1-3H2/t4-,5-/m1/s1 |
InChI Key |
JLVFWKHOROSXSS-RFZPGFLSSA-N |
Isomeric SMILES |
C1CO[C@H](C[C@@H]1F)O |
Canonical SMILES |
C1COC(CC1F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















